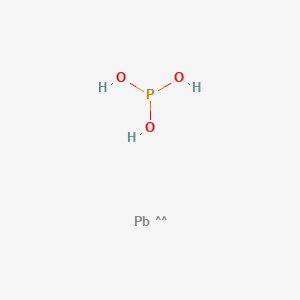

Lead phosphite

Description

Properties

InChI |

InChI=1S/H3O3P.Pb/c1-4(2)3;/h1-3H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKARVFXJJITLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O.[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3PPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936285 | |

| Record name | Phosphorous acid--plumbane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16038-76-9 | |

| Record name | Phosphonic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016038769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid--plumbane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead Phosphite: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead phosphite, with a primary focus on dibasic this compound, a compound of significant industrial interest. This document details its chemical identity, structural characteristics, physical and chemical properties, and outlines established synthesis and analytical methodologies.

Chemical Formula and Identification

This compound exists in several forms, with the most common being normal, monobasic, and dibasic this compound. The nomenclature and chemical formulae for these compounds can be complex and are sometimes represented differently across various sources.

Dibasic this compound is the most commercially significant form. While multiple formulae are cited in the literature, the most frequently referenced chemical formula is 2PbO·PbHPO₃·½H₂O .[1][2] This formula indicates a complex salt containing lead(II) oxide (PbO) and lead hydrogen phosphite (PbHPO₃) moieties, along with water of hydration.

Other representations for dibasic this compound include HO₅PPb₃ and H₄O₁₁P₂Pb₆.[3][4] These alternative formulae can be reconciled with the more descriptive 2PbO·PbHPO₃·½H₂O.

Normal this compound has the straightforward chemical formula PbHPO₃ .

Monobasic this compound is represented by the formula PbO·PbHPO₃·½H₂O .

For clarity and consistency, this guide will primarily refer to dibasic this compound by its descriptive formula, 2PbO·PbHPO₃·½H₂O.

Structural Characteristics

A definitive, publicly available crystal structure with atomic coordinates for dibasic this compound is not readily found in open literature. However, descriptive information from various sources characterizes it as a white, crystalline powder.[4][5] Some accounts describe the crystals as needle-shaped and anisotropic. While detailed crystallographic data from single-crystal X-ray diffraction is not available, X-ray powder diffraction (XRPD) is a suitable technique for confirming its crystalline nature and phase purity.[6] The analysis of analogous compounds suggests a potential hexagonal or orthorhombic symmetry for dibasic this compound, arising from the co-existence of Pb²⁺ and HPO₃²⁻ ions within a lattice structure composed of lead oxide layers interspersed with hydrogen phosphite anions and water molecules.[6]

Physicochemical Properties

Dibasic this compound exhibits a range of physical and chemical properties that are critical to its industrial applications, particularly as a heat stabilizer for polymers like PVC.[3]

| Property | Value |

| Appearance | White to slightly yellow crystalline powder |

| Specific Gravity | ~6.9 |

| Refractive Index | ~2.25 |

| Solubility | Insoluble in water |

| Lead Oxide (PbO) Content | ~90% |

| Phosphorous Acid (H₃PO₃) Content | ~11% |

Thermal Stability: Dibasic this compound provides excellent heat stability to polymers. Upon heating, it undergoes decomposition, which is reported to yield lead phosphate, water, and phosphine.[4][5] This decomposition process is a key aspect of its stabilizing function in PVC, where it neutralizes acidic byproducts of polymer degradation.

Experimental Protocols

Synthesis of Dibasic this compound

The most common laboratory and industrial synthesis of dibasic this compound involves the reaction of lead(II) oxide with phosphorous acid in an aqueous medium. The following protocol is a generalized procedure based on common methodologies found in patent literature.

Materials:

-

Lead(II) oxide (PbO, litharge)

-

Phosphorous acid (H₃PO₃)

-

Acetic acid (glacial, as catalyst)

-

Deionized water

Procedure:

-

A suspension of finely powdered lead(II) oxide is prepared in warm deionized water. A small amount of acetic acid is added to the suspension to act as a catalyst.

-

The suspension is heated to a temperature between 50-70°C with constant stirring.

-

A dilute solution of phosphorous acid is slowly added to the heated lead(II) oxide suspension over a period of several hours.

-

The pH of the reaction mixture is monitored. The formation of dibasic this compound is favored at a pH of approximately 6.9.

-

After the addition of phosphorous acid is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The resulting white precipitate of dibasic this compound is collected by filtration.

-

The filter cake is washed with deionized water to remove any unreacted starting materials and soluble byproducts.

-

The final product is dried in an oven at a temperature of 100-110°C.[1]

A "micro-liquid-phase synthesis method" has also been reported for the production of nano-sized lead hydrogen phosphite and dibasic this compound, resulting in particles with dimensions in the range of 20-200 nm.[2]

Analytical Methods for Quality Control

The quality control of dibasic this compound is crucial for its industrial applications. While a comprehensive, standardized analytical protocol is not detailed in publicly available scientific literature, quality assessment is often performed in accordance with industrial standards such as the Chinese standard HG/T 2339-2005.[1][7] The key analytical parameters include the determination of lead oxide content, phosphorous acid content, heating loss, and fineness.

Determination of Lead Content: The lead content can be determined using established analytical techniques for elemental analysis. A common method involves the acid digestion of the sample followed by analysis using:

-

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) [8][9]

-

Flame Atomic Absorption Spectrometry (FAAS) [9]

-

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) [10]

Determination of Phosphite Content: The phosphite (HPO₃²⁻) content can be determined by various titrimetric or spectrophotometric methods.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to characterize the thermal stability and decomposition profile of the material. TGA measures the change in mass as a function of temperature, providing information on the loss of water of hydration and the onset of decomposition. DSC measures the heat flow associated with thermal transitions, which can provide further insights into the material's thermal behavior.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of dibasic this compound.

Disclaimer: Lead and its compounds are toxic and should be handled with appropriate safety precautions by trained professionals in a laboratory setting. This guide is for informational purposes only and does not constitute a recommendation for the use of this compound in any application, particularly in drug development, where its toxicity would be a major concern.

References

- 1. CN1948132A - Technology of producing dibasic this compound using bismuth pickling slag - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dibasic this compound | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound, dibasic | 1344-40-7 | Benchchem [benchchem.com]

- 7. Dibasic this compound Dblp at Best Price in Hengshui | Hengshui Jingxin Plastic Auxiliary Co., Ltd. [tradeindia.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. DSpace [iris.who.int]

- 10. cdc.gov [cdc.gov]

synthesis of lead phosphite compounds

An In-depth Technical Guide to the Synthesis of Lead Phosphite Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , with a primary focus on dibasic this compound. It is designed to furnish researchers, scientists, and professionals in drug development and materials science with detailed methodologies, quantitative data, and a clear understanding of the chemical pathways involved in the preparation of these compounds.

Introduction

This compound compounds, particularly dibasic this compound (2PbO·PbHPO₃·½H₂O), are of significant interest due to their applications as heat and light stabilizers, especially in the polymer industry.[1] Their synthesis involves controlled chemical reactions where precursors, reaction conditions, and purification methods dictate the final product's purity, particle size, and morphology. This guide details various synthesis routes, including precipitation, hydrothermal, and micro-liquid-phase methods, and provides the necessary experimental parameters for their successful replication.

Synthesis Methodologies

Several methods have been developed for the . The most common approaches are detailed below.

Precipitation Method from Lead(II) Oxide

A widely employed method for synthesizing dibasic this compound involves the reaction of lead(II) oxide (litharge) with phosphorous acid in an aqueous medium.[2] This method is valued for its straightforward approach and use of readily available precursors.

Experimental Protocol:

-

A suspension of finely powdered lead(II) oxide in warm water is prepared. A small amount of a catalyst, such as acetic acid or lead acetate, is often added to facilitate the reaction.[2]

-

The suspension is heated to a specific temperature, typically around 50-70°C.[3]

-

A dilute solution of phosphorous acid is then slowly and gradually added to the heated suspension with constant agitation.[2]

-

The pH of the suspension is monitored. The formation of dibasic this compound is indicated by a drop in pH to approximately 6.9.[2]

-

The reaction is allowed to proceed for several hours to ensure complete conversion.

-

The resulting white precipitate of dibasic this compound is then filtered, washed with distilled water to remove any soluble impurities, and dried at a controlled temperature (e.g., around 60°C).[2][4]

Logical Relationship of Precipitation Method

Caption: Workflow for the precipitation synthesis of dibasic this compound from lead(II) oxide.

Synthesis from Bismuth Pickling Slag

An alternative and industrially relevant method utilizes bismuth pickling slag, a waste product rich in lead, as the starting material. This multi-step process involves the conversion of lead compounds in the slag to a soluble form, followed by precipitation and reaction to form dibasic this compound.[5]

Experimental Protocol:

-

Ammonium Hydrogen Carbonate Conversion: The bismuth smelting slag is ground and treated with ammonium bicarbonate and ammonia water to convert lead sulfate into lead carbonate.[5]

-

Nitric Acid Leaching and Sulfuric Acid Precipitation: The resulting lead carbonate is leached with nitric acid to form lead nitrate, which is then reacted with sulfuric acid to precipitate purified lead sulfate.[5]

-

Sodium Hydroxide Conversion: The purified lead sulfate is reacted with a sodium hydroxide solution to form lead(II) hydroxide.[5]

-

Phosphorous Acid Synthesis: The lead(II) hydroxide is then reacted with a phosphorous acid solution under controlled pH (7-8) and temperature (40-70°C) to yield dibasic this compound.[5]

-

The final product is filtered, washed, and dried.[5]

Experimental Workflow for Synthesis from Bismuth Pickling Slag

Caption: Multi-step synthesis of dibasic this compound from bismuth pickling slag.

Micro-liquid-phase Synthesis of Nano Lead Phosphites

A micro-liquid-phase synthesis method (MLPS) has been reported for the production of nano-sized lead hydrogen phosphite and dibasic this compound. This method is characterized by a simple reaction process and low reaction temperatures.[6]

Experimental Protocol:

While a detailed step-by-step protocol for this specific method is not widely available in the reviewed literature, the general principle involves a controlled precipitation reaction in a micro-emulsion or a similar micro-structured liquid environment. This allows for the formation of nano-sized particles with a narrow size distribution. The resulting products are characterized by their small particle size, with pure PbHPO₃ appearing as homogeneous globes (30-60 nm) and pure 2PbO·PbHPO₃·0.5H₂O as ellipsoidal and bar-like particles ((20-40)nm × (50-200)nm).[6]

Hydrothermal Synthesis of this compound Halides

Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under high temperature and pressure. This method has been successfully applied to synthesize this compound halides.[7]

Experimental Protocol:

-

A mixture of lead halide (e.g., PbCl₂ or PbBr₂), phosphorous acid, and water is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (typically between 100-300°C) and maintained for a period of 2 to 72 hours.[7]

-

During this time, the reactants dissolve and recrystallize to form the desired this compound halide crystals.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Hydrothermal Synthesis Workflow

Caption: General workflow for the hydrothermal synthesis of this compound halides.

Synthesis of Tribasic this compound

The synthesis of tribasic this compound is not as widely documented as that of its dibasic counterpart. The search for a definitive and reproducible synthesis protocol for tribasic this compound (3PbO·PbHPO₃·H₂O) did not yield specific experimental procedures in the reviewed literature. Much of the available information refers to the synthesis of tribasic lead sulfate.[8][9] It is possible that tribasic this compound is a less stable or less commonly utilized compound, hence the scarcity of detailed synthesis information.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the reviewed synthesis protocols.

Table 1: Quantitative Data for Precipitation Synthesis of Dibasic this compound

| Parameter | Value | Reference |

| Reactants | ||

| Lead(II) Oxide | 223.2 g | [2] |

| Water | 1100 cm³ | [2] |

| Glacial Acetic Acid | 0.22 g | [2] |

| Phosphorous Acid (29% solution) | 113.1 g | [2] |

| Reaction Conditions | ||

| Temperature | ~50°C | [2] |

| Reaction Time | 5.75 hours | [2] |

| pH | ~6.9 | [2] |

| Product Composition | ||

| Lead Oxide (%) | 88.4 | [2] |

| Phosphorus Trioxide (%) | 8.70 | [2] |

| Bound Water (%) | 2.9 | [2] |

Table 2: Quantitative Data for Synthesis of Dibasic this compound from Bismuth Pickling Slag

| Parameter | Molar Ratio / Condition | Reference |

| Ammonium Bicarbonate Conversion | ||

| NH₄HCO₃ / Pb | 2.5 : 1 | [5] |

| Liquid-Solid Ratio | 3 : 1 | [5] |

| Reaction Time | 2.5 hours | [5] |

| Nitric Acid Leaching & Sulfuric Acid Precipitation | ||

| HNO₃ / Pb | 3 : 1 | [5] |

| H₂SO₄ / Pb | 1.2 : 1 | [5] |

| Temperature | 40°C | [5] |

| Reaction Time (leaching) | 1.5 hours | [5] |

| Reaction Time (precipitation) | 2 hours | [5] |

| Sodium Hydroxide Conversion | ||

| Actual NaOH / Theoretical NaOH | 1.10 | [5] |

| Liquid-Solid Ratio | 3 : 1 | [5] |

| pH | 11 - 12 | [5] |

| Temperature | 40 - 70°C | [5] |

| Reaction Time | 2.5 hours | [5] |

| Phosphorous Acid Synthesis | ||

| Actual H₃PO₃ / Theoretical H₃PO₃ | 1.05 | [5] |

| Liquid-Solid Ratio | 3 : 1 | [5] |

| pH | 7 - 8 | [5] |

| Temperature | 40 - 70°C | [5] |

| Reaction Time | 2.5 hours | [5] |

Characterization of this compound Compounds

The synthesized this compound compounds are typically characterized by a variety of analytical techniques to determine their composition, crystal structure, and morphology.

-

Compositional Analysis: The elemental composition of the final product is crucial to confirm the desired stoichiometry. For instance, dibasic this compound (2PbO·PbHPO₃·½H₂O) has a theoretical composition of approximately 90.17% PbO.[2]

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the synthesized material. The diffraction pattern serves as a fingerprint for the specific this compound compound.[6]

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the material, revealing the morphology and size of the particles. For example, nano-dibasic this compound synthesized by the micro-liquid-phase method consists of ellipsoidal and bar-like particles.[6]

Conclusion

References

- 1. Dibasic this compound,dibaisc lead phosphate WSD Chemical® [wsdchemical.com]

- 2. DE977077C - Process for the production of basic this compound pigments - Google Patents [patents.google.com]

- 3. A kind of production process of modified dibasic this compound and production system thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Dibasic this compound | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1948132A - Technology of producing dibasic this compound using bismuth pickling slag - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. alapolystabs.com [alapolystabs.com]

An In-depth Technical Guide to the Basic Properties of Dibasic Lead Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibasic lead phosphite is an inorganic lead compound widely recognized for its efficacy as a heat and light stabilizer, primarily in polyvinyl chloride (PVC) and other chlorinated polymers. Its multifaceted mechanism of action, which includes scavenging acidic byproducts of polymer degradation and providing antioxidant properties, makes it a crucial additive for enhancing the durability and lifespan of these materials. This technical guide provides a comprehensive overview of the fundamental properties of dibasic this compound, including its chemical identity, physicochemical characteristics, synthesis methodologies, and its role as a polymer stabilizer. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Chemical Identity and Formula

Dibasic this compound is a complex inorganic salt. While it is often represented by the simplified formula 2PbO·PbHPO₃·½H₂O , a more structurally descriptive representation is Pb₃O(OH)₂(HPO₃) .[1] The compound is a basic salt containing the phosphite anion (HPO₃²⁻). For clarity, various identifiers are provided in the table below.

| Identifier | Value |

| CAS Number | 12141-20-7[2][3], 1344-40-7[4][5] |

| Molecular Formula | HO₅PPb₃[6] |

| Molecular Weight | 733.58 g/mol [6] |

| Synonyms | Dibasic lead(II) phosphite, Trilead dioxide phosphonate, Plumbous phosphite[3] |

Physicochemical Properties

Dibasic this compound is a white or yellowish crystalline powder.[7] Key quantitative physical and chemical properties are summarized in the table below for easy comparison.

| Property | Value | Source(s) |

| Appearance | White to yellowish crystalline powder | [7] |

| Density | 6.1 - 6.94 g/cm³ | [7][8] |

| Refractive Index | ~2.25 | [7][9] |

| Melting Point | Decomposes | [8] |

| Thermal Behavior | Turns gray-black at ~200°C and yellow at ~450°C | [7][8] |

| Solubility | Insoluble in water and organic solvents. Soluble in hydrochloric acid, nitric acid, and ammonium acetate solution. | [7] |

Synthesis of Dibasic this compound

The synthesis of dibasic this compound is typically achieved through a precipitation reaction in an aqueous medium. The most common method involves the reaction of a lead source, such as lead monoxide (litharge), with phosphorous acid.

Experimental Protocol: Synthesis from Lead Monoxide

This protocol describes a common laboratory-scale synthesis of dibasic this compound.

Materials:

-

Lead (II) oxide (PbO, litharge)

-

Phosphorous acid (H₃PO₃)

-

Glacial acetic acid (CH₃COOH) (catalyst)

-

Deionized water

Equipment:

-

Reaction vessel with a mechanical stirrer and heating mantle

-

Dropping funnel

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

A suspension of finely powdered lead monoxide is prepared in warm deionized water in the reaction vessel. A small amount of glacial acetic acid is added to the suspension to act as a catalyst.[10]

-

The suspension is heated to approximately 50-70°C with constant stirring.[11]

-

A dilute solution of phosphorous acid is slowly added to the heated lead monoxide suspension over a period of several hours.[10][11]

-

The pH of the reaction mixture is monitored. The reaction is considered complete when the pH of the suspension stabilizes at approximately 6.9, indicating the formation of the dibasic salt.[9]

-

The resulting white precipitate of dibasic this compound is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed with deionized water to remove any unreacted starting materials and soluble byproducts.

-

The final product is dried in an oven at a temperature of 60-80°C to a constant weight.[9]

Logical Flow of Synthesis

References

- 1. WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the composition - Google Patents [patents.google.com]

- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants | Scilit [scilit.com]

- 3. This compound, DIBASIC | 12141-20-7 [chemicalbook.com]

- 4. Dibasic this compound | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, DIBASIC | 1344-40-7 [chemicalbook.com]

- 6. electronics.org [electronics.org]

- 7. specialchem.com [specialchem.com]

- 8. Dibasic this compound,dibaisc lead phosphate WSD Chemical® [wsdchemical.com]

- 9. DE977077C - Process for the production of basic this compound pigments - Google Patents [patents.google.com]

- 10. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 11. This compound, dibasic | 1344-40-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of Lead Phosphite Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of two recently synthesized lead phosphite halides: Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂. The information presented herein is based on crystallographic data obtained from the Cambridge Crystallographic Data Centre (CCDC) and experimental protocols detailed in peer-reviewed scientific literature. This document aims to serve as a core resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development by providing detailed structural information and synthesis methodologies.

Introduction

The synthesis and characterization of new inorganic compounds are of paramount importance in the discovery of novel materials with unique physicochemical properties. This compound halides represent an emerging class of materials that combine the structural diversity of lead-based compounds with the chemical versatility of phosphites and halides. Understanding the precise three-dimensional arrangement of atoms within these crystals is fundamental to elucidating their structure-property relationships and exploring their potential applications in areas such as nonlinear optics, catalysis, and as precursors for novel pharmaceutical compounds.

This guide focuses on two specific compounds: Dichlorobis(lead) phosphite monohydrate (Pb₂Cl₂(HPO₃)(H₂O)) and Dibromotris(lead) bis(phosphite) (Pb₃Br₂(HPO₃)₂). Both compounds have been synthesized via facile hydrothermal methods and their crystal structures determined by single-crystal X-ray diffraction.[1]

Experimental Protocols

The synthesis of Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ is achieved through hydrothermal reactions. This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Synthesis of Pb₂Cl₂(HPO₃)(H₂O)

A mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KCl (1.0 mmol, 0.075 g) is combined with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The mixture is stirred to ensure homogeneity. The autoclave is then sealed and heated to 180 °C for 72 hours. Subsequently, the autoclave is cooled to room temperature at a rate of 5 °C/h. The resulting colorless, block-shaped crystals are recovered by filtration, washed with deionized water, and dried in air.

Synthesis of Pb₃Br₂(HPO₃)₂

For the synthesis of Pb₃Br₂(HPO₃)₂, a mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KBr (1.0 mmol, 0.119 g) is prepared with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The vessel is sealed and heated to 180 °C for 72 hours, followed by cooling to room temperature at a rate of 5 °C/h. The product, consisting of colorless, block-shaped crystals, is collected by filtration, washed with deionized water, and air-dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of both compounds was performed using a Bruker D8 VENTURE diffractometer equipped with a Photon 100 CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at room temperature. The diffraction data was processed using the APEX3 software package. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Crystallographic Data

The crystallographic data for Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ are summarized in the tables below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of atoms within it.

Crystal Data and Structure Refinement

| Parameter | Pb₂Cl₂(HPO₃)(H₂O) (CCDC 2219550) | Pb₃Br₂(HPO₃)₂ (CCDC 2219552) |

| Formula | H₃Cl₂O₄PPb₂ | H₂Br₂O₆P₂Pb₃ |

| Formula Weight | 582.26 | 918.99 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 14.135(3) | 10.375(2) |

| b (Å) | 6.9450(14) | 7.2360(14) |

| c (Å) | 7.3780(15) | 13.988(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 723.4(3) | 1049.5(4) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 5.343 | 5.811 |

| Absorption Coefficient (mm⁻¹) | 47.913 | 54.437 |

| F(000) | 976 | 1528 |

| Crystal Size (mm³) | 0.12 × 0.10 × 0.08 | 0.15 × 0.12 × 0.10 |

| Radiation | Mo Kα (λ = 0.71073) | Mo Kα (λ = 0.71073) |

| 2θ range for data collection (°) | 5.34 to 56.6 | 5.56 to 56.64 |

| Index ranges | -18 ≤ h ≤ 18, -9 ≤ k ≤ 9, -9 ≤ l ≤ 9 | -13 ≤ h ≤ 13, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18 |

| Reflections collected | 7531 | 11110 |

| Independent reflections | 947 [R(int) = 0.0441] | 1391 [R(int) = 0.0494] |

| Data/restraints/parameters | 947/0/56 | 1391/0/59 |

| Goodness-of-fit on F² | 1.103 | 1.127 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.0188, wR₂ = 0.0401 | R₁ = 0.0211, wR₂ = 0.0435 |

| Final R indexes [all data] | R₁ = 0.0205, wR₂ = 0.0406 | R₁ = 0.0245, wR₂ = 0.0445 |

| Largest diff. peak/hole (e Å⁻³) | 1.53/-1.03 | 2.11/-1.52 |

Crystal Structure Description and Visualization

The crystal structures of both this compound halides are three-dimensional frameworks. The fundamental building blocks and their connectivity are described below and illustrated in the accompanying diagrams.

Structure of Pb₂Cl₂(HPO₃)(H₂O)

The crystal structure of Pb₂Cl₂(HPO₃)(H₂O) is composed of HPO₃ units, PbCl₄O₃ pentagonal bipyramids, and PbO₃ pyramids.[1] The interconnection of these polyhedra creates a robust 3D network.

Structure of Pb₃Br₂(HPO₃)₂

The crystal structure of Pb₃Br₂(HPO₃)₂ is also a 3D framework constructed from HPO₃ units and various lead-centered polyhedra.[1] Specifically, the lead atoms exhibit three different coordination environments: PbO₂Br₄ octahedra, PbO₅ square pyramids, and PbO₃Br₂ square pyramids.

Logical Workflow for Structure Determination

The process of determining the crystal structure of a new material follows a well-defined workflow, from synthesis to data analysis and final structure validation.

References

An In-depth Technical Guide to Dibasic Lead Phosphite

This technical guide provides a comprehensive overview of dibasic lead phosphite, with a focus on its chemical identifiers, physical and chemical properties, synthesis methodologies, and toxicological profile. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound, particularly in the context of material science or toxicology.

Chemical Identifiers and Nomenclature

Dibasic this compound is an inorganic compound with several identifiers across different regulatory and chemical databases. There appears to be some inconsistency in the reporting of the exact CAS number, with two numbers frequently cited. It is often referred to by various synonyms, reflecting its composition and industrial applications.

Table 1: Identifiers for Dibasic this compound

| Identifier Type | Identifier | Primary Sources |

| CAS Number | 12141-20-7 | Guidechem |

| 1344-40-7 | PubChem, CAMEO Chemicals | |

| UN Number | 2989 | PubChem, CAMEO Chemicals |

| EINECS Number | 235-252-2 | Guidechem |

| Synonyms | Dibasic lead metaphosphate, Lead dibasic phosphite, C.I. 77620 | CAMEO Chemicals |

Physicochemical Properties

Dibasic this compound is a white or yellowish crystalline powder.[1] It is characterized by its high density and insolubility in water and organic solvents.[1] However, it is soluble in hydrochloric acid, nitric acid, and ammonium acetate solutions.[1]

Table 2: Physicochemical Data of Dibasic this compound

| Property | Value | Primary Sources |

| Molecular Formula | Pb₃(PO₃)₂ (often hydrated) | Guidechem |

| Appearance | White or yellowish powder | Guidechem, ChemBK[1][2] |

| Relative Density | 6.94 g/cm³ | ChemBK[1] |

| Refractive Index | 2.25 | ChemBK[1] |

| Water Solubility | Insoluble | CAMEO Chemicals[3] |

| Stability | Becomes gray-black at ~200°C and yellow at ~450°C | ChemBK[1] |

Synthesis and Experimental Protocols

The synthesis of dibasic this compound is primarily achieved through aqueous precipitation methods. The most common procedures involve the reaction of a lead source, typically lead oxide (litharge) or a soluble lead salt, with phosphorous acid. The reaction conditions, such as pH and temperature, are critical for obtaining the desired dibasic form.

Lead Oxide Method

This method involves the direct reaction of lead monoxide with phosphorous acid in an aqueous suspension. A catalyst, such as acetic acid, is often used to facilitate the reaction.

Experimental Protocol:

-

A suspension of finely powdered lead monoxide (litharge) is prepared in warm water.[2]

-

A small amount of a catalyst, such as glacial acetic acid, is added to the suspension.[4]

-

The suspension is heated to approximately 50-70°C with constant stirring.[5]

-

A dilute solution of phosphorous acid is slowly added to the heated suspension over a period of several hours.[5]

-

The reaction is monitored, and the pH is maintained at approximately 6.9 to ensure the formation of the dibasic salt.[2]

-

Upon completion of the reaction, the resulting white precipitate of dibasic this compound is filtered, washed with water to remove any soluble impurities, and dried at around 60-80°C.[2][6]

Lead Acetate Method

An alternative synthesis route involves the use of a soluble lead salt, such as lead acetate, which is first converted to lead hydroxide.

Experimental Protocol:

-

A solution of a soluble lead salt, such as lead acetate, is prepared in water.

-

A base, like sodium hydroxide, is added to the solution to precipitate lead hydroxide.

-

The lead hydroxide precipitate is filtered and washed to remove soluble byproducts.

-

The purified lead hydroxide is then reacted with a stoichiometric amount of phosphorous acid.

-

The resulting dibasic this compound precipitate is filtered, washed, and dried.[5]

The synthesis process can be visualized as a workflow from raw materials to the final product.

Caption: A flowchart illustrating the general steps involved in the synthesis of dibasic this compound.

Applications and Relevance to Drug Development

The primary application of dibasic this compound is as a heat and UV stabilizer in chlorine-containing polymers, most notably polyvinyl chloride (PVC).[7] Its stabilizing effect is attributed to the ability of the phosphite group to act as an antioxidant and the basic lead component to neutralize acidic degradation products like hydrogen chloride.[7]

It is crucial to note that there is no evidence to suggest the use of this compound in any direct therapeutic or drug development applications. The inherent and well-documented toxicity of lead compounds makes them unsuitable for human consumption or internal medical use.[8] However, for researchers in drug development, particularly those working on chelation therapies for heavy metal poisoning or studying the toxicological effects of lead, a thorough understanding of lead compounds like dibasic this compound is essential.

The broader class of phosphonate and phosphinate compounds, which are structurally related to phosphites, has significant applications in drug design.[9][10] These organophosphorus compounds are often used as bioisosteres of phosphates or carboxylates and can act as enzyme inhibitors.[9][10]

The mechanism of action for this compound as a PVC stabilizer involves a logical sequence of events to prevent polymer degradation.

Caption: A diagram showing the stabilizing action of dibasic this compound in PVC.

Toxicological Profile

Lead and its compounds are well-known for their toxicity to multiple organ systems.[1][8] Dibasic this compound is classified as a hazardous substance, and appropriate safety precautions must be taken during handling.

Table 3: Toxicological Data for Dibasic this compound

| Endpoint | Observation | Primary Sources |

| Acute Toxicity | May be toxic by ingestion or skin absorption. | CAMEO Chemicals[3] |

| Carcinogenicity | Classified as a probable or possible human carcinogen (IARC Group 2A or 2B). | PubChem[1] |

| Reproductive Toxicity | Considered a reproductive toxin. | PubChem[1] |

| Target Organs | Kidneys, nervous system, reproductive system. | PubChem, Toxic Docs[1][11] |

| Flammability | Flammable solid that can be readily ignited. | CAMEO Chemicals[3] |

| Reactivity | Self-reactive; can decompose to yield phosphine, which is spontaneously flammable in air. | CAMEO Chemicals[3] |

Given the significant health hazards associated with lead compounds, any research involving dibasic this compound should be conducted in a well-ventilated area with appropriate personal protective equipment, including gloves and respiratory protection.[12]

References

- 1. Dibasic this compound | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE977077C - Process for the production of basic this compound pigments - Google Patents [patents.google.com]

- 3. This compound, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. A kind of production process of modified dibasic this compound and production system thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound, dibasic | 1344-40-7 | Benchchem [benchchem.com]

- 6. US3323859A - Process for the preparation of dibasic lead salts of inorganic acids - Google Patents [patents.google.com]

- 7. eu.vlsci.com [eu.vlsci.com]

- 8. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 10. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Search for "lead" - Toxic Docs [toxicdocs.org]

- 12. chemicalbook.com [chemicalbook.com]

literature review on lead phosphite research

An In-depth Technical Guide to Lead Phosphite

Abstract

This compound, encompassing several inorganic compounds, is a material of significant industrial interest, primarily recognized for its role as a highly effective thermal and photostabilizer for chlorine-containing polymers like polyvinyl chloride (PVC).[1][2][3] Its multifaceted stabilization mechanism, which includes scavenging acidic byproducts and providing antioxidant properties, makes it particularly suitable for enhancing the durability and weather resistance of PVC products.[1][4] This review delves into the synthesis, structural characteristics, physicochemical properties, and stabilization mechanisms of this compound compounds. Detailed experimental protocols for common synthesis methods are provided, alongside a summary of key quantitative data. Furthermore, this guide addresses the significant health and safety considerations associated with lead-based compounds.

Physicochemical and Structural Properties

This compound exists in several forms, most notably normal this compound (PbHPO₃) and various basic salts, such as dibasic this compound (2PbO·PbHPO₃·0.5H₂O or Pb₃O₂(HPO₃)·½H₂O).[3][5][6] The basic salts are particularly effective as stabilizers.[5] These compounds are typically white or yellowish crystalline powders, insoluble in water but soluble in certain acids.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative properties for dibasic this compound, the most commercially significant variant.

| Property | Value | Source |

| Molecular Formula | Proposed as Pb₃O(OH)₂(HPO₃) or H₄O₁₁P₂Pb₆ | [5][9] |

| (Commonly represented as 2PbO·PbHPO₃·0.5H₂O) | [6] | |

| Molecular Weight | ~742.62 g/mol | [6] |

| Appearance | White or yellowish crystalline powder | [4][7][8] |

| Relative Density | 6.94 | [8] |

| Refractive Index | 2.25 | [8] |

| Solubility | Insoluble in water and organic solvents | [7][8] |

| Soluble in hydrochloric acid, nitric acid | [8] | |

| Thermal Behavior | Turns gray-black at ~200 °C | [8] |

| Turns yellow at ~450 °C | [8] |

Crystallographic Data

The crystal structures of this compound compounds are significantly influenced by the stereochemically active lone pair of electrons on the Pb²⁺ cation, which often leads to acentric (non-centrosymmetric) crystal structures valuable for applications like non-linear optics.[1] Hydrothermal synthesis has been effective in producing novel this compound halides with unique three-dimensional frameworks.[1]

| Compound | Crystal System | Space Group | Key Structural Features | Source |

| Pb₂(HPO₃)₂ | Orthorhombic | Cmc2₁ (Acentric) | 3D structure with Pb(1)O₅ square pyramids, Pb(2)O₆ octahedra, and Pb(3)O₇ distorted heptagonal pyramids. | [1][10] |

| Pb₂Cl₂(HPO₃)(H₂O) | Orthorhombic | Pnma | 3D framework composed of HPO₃ units, PbCl₄O₃ pentagonal bipyramids, and PbO₃ pyramids. | [1][10] |

| Pb₃Br₂(HPO₃)₂ | Orthorhombic | Pnma | 3D framework built by HPO₃ units, PbO₂Br₄ octahedra, and PbO₅ and PbO₃Br₂ square pyramids. | [10] |

Experimental Protocols: Synthesis of this compound

Several methods are employed for the synthesis of this compound, with aqueous precipitation and hydrothermal techniques being the most common.

Aqueous Precipitation of Dibasic this compound

This widely used method involves the reaction of lead(II) oxide with phosphorous acid in an aqueous medium.

Methodology:

-

Slurry Preparation: A suspension of finely powdered lead(II) oxide (litharge, PbO) is prepared in warm water (~50-70°C).[3][11] A small amount of a facilitator like acetic acid may be added.[3][11]

-

Reaction: Dilute phosphorous acid (H₃PO₃) is added gradually to the heated and constantly stirred suspension over several hours.[3][11]

-

pH Control: The reaction is monitored, and the pH is maintained at approximately 6.9 to ensure the formation of the dibasic salt.[3][8][11]

-

Completion: The reaction is allowed to proceed for a sufficient duration (e.g., 3.5 hours) to ensure complete conversion.[3]

-

Isolation: The resulting white precipitate of dibasic this compound is isolated from the suspension via filtration.

-

Drying: The filtered product is dried, often at a moderately elevated temperature (e.g., ~60°C), to yield the final powder.[11]

Hydrothermal Synthesis

Hydrothermal methods are particularly useful for creating crystalline this compound compounds, including mixed-anion systems like this compound halides.

Methodology:

-

Precursor Mixture: Stoichiometric amounts of a lead source (e.g., PbCl₂ or PbBr₂), a phosphorus source (e.g., phosphorous acid), and water are mixed in a Teflon-lined stainless steel autoclave.

-

Sealing and Heating: The autoclave is sealed and heated to a temperature typically between 100-300°C for a period ranging from 2 to 72 hours.[12]

-

Cooling: The vessel is allowed to cool naturally to room temperature.

-

Product Recovery: The resulting crystalline product is recovered by filtration, followed by washing with deionized water and ethanol to remove any unreacted precursors.

-

Drying: The final product is dried under ambient conditions.

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates the key steps in the common aqueous synthesis of dibasic this compound.

PVC Stabilization Mechanism

This compound provides dual-function stabilization to PVC by neutralizing corrosive acid and inhibiting oxidative degradation.

References

- 1. This compound Reagent|PVC & Research Applications [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, dibasic | 1344-40-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Basic this compound - Wikipedia [en.wikipedia.org]

- 6. A kind of production process of modified dibasic this compound and production system thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound,dibasic [chembk.com]

- 9. Dibasic this compound | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DE977077C - Process for the production of basic this compound pigments - Google Patents [patents.google.com]

- 12. CN101659403B - Hydro-thermal synthesis process of phosphide - Google Patents [patents.google.com]

The Thermal Decomposition of Lead(II) Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) phosphite (PbHPO₃), an inorganic salt with applications in various industrial processes, exhibits complex thermal decomposition behavior. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of lead(II) phosphite. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous metal phosphite systems and general principles of solid-state decomposition to propose a likely decomposition pathway and relevant analytical methodologies. The primary decomposition route is believed to be a disproportionation reaction yielding lead phosphate, water, and phosphine gas. This guide outlines the experimental protocols, particularly thermogravimetric analysis (TGA) and differential thermal analysis (DTA), that are essential for characterizing this process. Furthermore, it presents a generalized reaction pathway and workflow for the investigation of lead(II) phosphite's thermal properties.

Introduction

The thermal stability and decomposition pathways of metal salts are critical parameters in materials science, chemical synthesis, and safety engineering. Lead(II) phosphite, in particular, is a compound where a thorough understanding of its behavior at elevated temperatures is crucial due to the potential evolution of toxic gases. The decomposition process of metal phosphites is often intricate, involving redox reactions and the formation of various solid and gaseous products. This guide aims to provide a detailed technical overview of the thermal decomposition of lead(II) phosphite, drawing upon existing knowledge of similar compounds to elucidate its likely behavior.

Proposed Thermal Decomposition Pathway

Based on available safety data and the known chemistry of other metal phosphites, the thermal decomposition of lead(II) phosphite is proposed to proceed via a disproportionation reaction. In this type of reaction, the phosphorus atom in the +3 oxidation state in the phosphite ion is simultaneously oxidized to +5 and reduced to -3.

The likely overall reaction is as follows:

3PbHPO₃(s) → Pb₃(PO₄)₂(s) + PH₃(g) + H₂O(g)

This reaction suggests that upon heating, solid lead(II) phosphite decomposes to form solid lead(II) phosphate, gaseous phosphine, and water vapor. The generation of phosphine (PH₃), a highly toxic and spontaneously flammable gas in air, is a significant safety concern that necessitates careful handling during the thermal analysis of lead phosphite.

dot

Caption: Proposed disproportionation reaction of lead(II) phosphite upon heating.

Experimental Protocols

The characterization of the thermal decomposition of lead(II) phosphite necessitates the use of thermal analysis techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), often performed simultaneously (TGA-DTA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperature ranges of decomposition and the stoichiometry of the reaction based on mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of lead(II) phosphite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sample and the flammable phosphine product. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature where the decomposition is complete (e.g., 600-800 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the total mass loss are determined.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between the sample and an inert reference material as a function of temperature. This technique identifies whether the decomposition process is endothermic (absorbs heat) or exothermic (releases heat).

Methodology:

-

Sample and Reference: A sample of lead(II) phosphite and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Instrumentation: A DTA or simultaneous TGA-DTA instrument is used.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere and heating rate) are typically identical to those used for TGA to allow for direct correlation of the results.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against temperature. Endothermic events are typically shown as downward peaks, while exothermic events are shown as upward peaks.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

Instrumentation: A TGA-MS or TGA-FTIR system is used.

-

Analysis: The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR for analysis as the sample is heated. This allows for the identification of evolved gases, such as phosphine and water, at specific temperatures corresponding to the mass loss events observed in the TGA curve.

dot

Caption: A generalized workflow for the experimental investigation of lead(II) phosphite thermal decomposition.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the thermal decomposition of lead(II) phosphite in the literature, a detailed quantitative data table cannot be provided at this time. However, based on the analysis of other metal phosphites, a hypothetical data summary is presented below to illustrate the expected results from a TGA-DTA experiment. It is crucial to note that these values are illustrative and require experimental verification.

| Parameter | Expected Value Range | Method of Determination |

| Decomposition Onset Temperature | 200 - 350 °C | TGA |

| Temperature of Max. Decomposition Rate | 250 - 400 °C | DTG |

| Total Mass Loss | 10 - 15 % | TGA |

| Nature of Decomposition | Endothermic | DTA |

| Gaseous Products | Phosphine (PH₃), Water (H₂O) | TGA-MS, TGA-FTIR |

| Solid Residue | Lead(II) Phosphate (Pb₃(PO₄)₂) | XRD, Elemental Analysis |

Discussion

The thermal decomposition of lead(II) phosphite is a complex process that warrants careful investigation due to the hazardous nature of its byproducts. The proposed disproportionation mechanism is consistent with the behavior of other metal phosphites. The endothermic nature of the decomposition is expected, as energy is required to break the chemical bonds in the lead(II) phosphite crystal lattice.

The solid residue, lead(II) phosphate, is expected to be more thermally stable than the parent phosphite. Analysis of this residue using techniques such as X-ray diffraction (XRD) would be essential to confirm its crystalline structure and verify the proposed reaction pathway.

Safety Considerations

The evolution of phosphine gas during the thermal decomposition of lead(II) phosphite is a major safety hazard. Phosphine is highly toxic and pyrophoric (ignites spontaneously in air). Therefore, all thermal analysis experiments must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the TGA instrument should be appropriately scrubbed to neutralize any phosphine gas produced.

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of Lead Hydrogen Phosphite (PbHPO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead hydrogen phosphite (PbHPO3), also known as normal lead phosphite, is a compound of interest in materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from the available scientific literature. While specific experimental data for pure PbHPO3 is limited in some areas, this document summarizes the existing knowledge, including its synthesis, basic characteristics, and distinguishes it from the often-confused dibasic this compound. This guide also presents data on related, more complex this compound compounds to provide a broader context for its chemical behavior and structural possibilities.

Introduction

Lead hydrogen phosphite (PbHPO3) is an inorganic salt that has garnered attention primarily as a stabilizer in polymers. Understanding its fundamental physical and chemical properties is crucial for its application and for the development of new materials. This document serves as a technical resource, consolidating available data on its synthesis, structure, and physicochemical characteristics. A key distinction is made between normal this compound (PbHPO3) and basic lead phosphites, such as dibasic this compound (e.g., 2PbO·PbHPO3·0.5H2O or Pb3O(OH)2(HPO3)), which have different compositions and properties.[1]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | PbHPO3 | |

| Molecular Weight | ~287.2 g/mol | |

| Appearance | White crystalline solid | [2][3] |

| Solubility in Water | Insoluble | [2][3] |

| Density | Data not available | |

| Melting Point | Data not available |

Synthesis of Lead Hydrogen Phosphite

While detailed, step-by-step protocols for the synthesis of pure PbHPO3 are not extensively documented in readily accessible literature, general methods can be inferred.

Micro-Liquid-Phase Synthesis (MLPS) Method

A micro-liquid-phase synthesis method has been reported for the production of nano-sized lead hydrogen phosphite.[4] This method is described as having a simple reaction process and low reaction temperature, resulting in a high-purity product.[4] The resulting pure PbHPO3 nanoparticles are described as homogeneous spheres with a size distribution of 30-60 nm.[4]

Hydrothermal Synthesis

Hydrothermal methods are commonly employed for the synthesis of various this compound compounds, including more complex structures containing additional anions.[5][6] This technique involves reacting lead precursors with a source of phosphite ions in an aqueous solution at elevated temperature and pressure in a sealed vessel, such as an autoclave. While specific parameters for the synthesis of pure PbHPO3 are not detailed, this approach offers control over crystal growth and morphology.

A general workflow for hydrothermal synthesis is depicted below:

References

- 1. Basic this compound - Wikipedia [en.wikipedia.org]

- 2. Dibasic this compound | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Historical Applications of Lead Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead phosphite, particularly dibasic this compound, occupies a unique niche in the history of industrial chemicals, straddling the worlds of polymer stabilization and pigment technology. While the overarching narrative of historical lead-based pigments is dominated by lead carbonate (lead white), this compound emerges in the mid-20th century as a compound with patented applications as both a primary pigment and a functional additive. This technical guide provides an in-depth review of the historical applications of this compound, with a focus on its dual roles as a pigment in protective coatings and a heat stabilizer in polyvinyl chloride (PVC). The information is presented to be of value to researchers, scientists, and professionals in drug development who may encounter lead compounds in various historical and industrial contexts.

Dual Roles of Dibasic this compound: Stabilizer and Pigment

The historical application of dibasic this compound can be understood through two primary functions:

-

Heat and UV Stabilizer for PVC: This is the most significant and well-documented historical and ongoing application of dibasic this compound. It is known for its excellent heat stability, weatherability, and UV shielding properties in PVC formulations.[1] It is often used in combination with other lead-based stabilizers like tribasic lead sulfate and lead stearate.[1]

-

Pigment for Coatings: Patented in the mid-20th century, dibasic this compound was proposed as a white pigment with excellent opacity, tinting strength, and notable anti-corrosive properties.[2][3] Its use was particularly advocated for in rust-inhibiting paints for metal surfaces.[2][3]

While its role as a PVC stabilizer is its predominant commercial application, its properties as a pigment are technically significant and historically relevant.

Quantitative Data: Physical and Chemical Properties

The following tables summarize the key quantitative data for dibasic this compound, compiled from various technical sources.

Table 1: General Properties of Dibasic this compound

| Property | Value |

| Chemical Formula | 2PbO·PbHPO₃·½H₂O |

| Appearance | White or light yellow crystalline powder |

| Specific Gravity | 6.95 |

| Refractive Index | ~2.25 |

| Water Solubility | Insoluble |

| PbO Content | 89-91% |

| Phosphorous Acid (as H₃PO₃) | 10-12% |

Table 2: Performance as a Pigment (Comparative Data from Patent Literature)

| Property | Dibasic this compound Paint | Basic Carbonate White Lead Paint |

| Weathering (33 months, southern exposure) | ||

| Chalking | 8 | 8 |

| Checking | 9 | 9 |

| Cracking | 10 | 8 |

| Flaking | 7 | 7 |

| Anti-Corrosion (Sea Water Immersion) | Red Lead Paint | |

| General Appearance (Blistering) | 7 | 6 |

| Peeling from Metal Base | 9 | 7 |

| General Rusting | 10 | 7 |

Rating Scale: 10 = Optimum. Source:[2]

Experimental Protocols

Synthesis of Dibasic this compound

Objective: To synthesize dibasic this compound for use as a pigment or stabilizer.

Materials:

-

Lead monoxide (Litharge)

-

Phosphorous acid (H₃PO₃)

-

Acetic acid (glacial)

-

Distilled water

Procedure:

-

Prepare an aqueous suspension of finely powdered lead monoxide in warm water. A small amount of acetic acid is added to the water to facilitate the reaction.[5]

-

Slowly add a dilute solution of phosphorous acid to the lead monoxide suspension with constant stirring.[5]

-

Maintain the temperature of the reaction mixture at approximately 50-70°C.[5]

-

Continue the addition of phosphorous acid until the pH of the suspension reaches approximately 6.9. At this point, a white precipitate of dibasic this compound will have formed.[2][3]

-

The reaction mixture is then filtered to separate the solid product.

-

The collected dibasic this compound is washed with water to remove any soluble impurities.

-

The final product is dried at a temperature of around 60°C.[3]

Evaluation of Anti-Corrosion Properties

Objective: To evaluate the anti-corrosion properties of a paint formulation containing dibasic this compound.

Materials:

-

Dibasic this compound pigment

-

Paint vehicle (e.g., linseed oil, synthetic resin)

-

Metal panels (e.g., steel) for testing

-

Saltwater solution (for immersion test)

Procedure:

-

Prepare a paint formulation by dispersing the dibasic this compound pigment in the chosen vehicle using standard paint mixing techniques.

-

Prepare control paint formulations, for instance, with red lead as the anti-corrosive pigment.

-

Apply three coats of each paint formulation to separate metal panels, allowing for adequate drying time between each coat.

-

Once fully cured, immerse the painted panels in a saltwater solution.

-

Periodically remove the panels from the solution to evaluate their condition based on metrics such as blistering, peeling, and the extent of rusting.[2]

-

Assign a numerical rating to each metric to allow for quantitative comparison between the different paint formulations.[2]

Mandatory Visualizations

Synthesis of Dibasic this compound

Caption: Synthesis of Dibasic this compound.

Mechanism of PVC Stabilization

Caption: PVC Stabilization Mechanism.

Conclusion

Historically, dibasic this compound presents a fascinating case of a compound with dual, yet unequal, industrial applications. While its patented potential as a high-performance, anti-corrosive white pigment is well-documented in mid-20th century literature, its most prominent and enduring role has been as a heat and UV stabilizer for PVC. For researchers and scientists, understanding this dual history is crucial for accurately identifying and contextualizing the presence of this compound in historical materials. Its efficacy as a stabilizer underscores the complex chemistry of early polymer science, while its proposed use as a pigment offers a glimpse into the ongoing search for improved paint formulations before the widespread adoption of safer, non-lead-based alternatives. The data and protocols provided herein offer a comprehensive technical overview for further investigation into this versatile, albeit historically complex, lead compound.

References

- 1. China this compound DIBASIC With High Efficiency CAS 12141-20-7 Manufacturers Suppliers Factory [cjspvc.com]

- 2. US2483469A - Basic this compound pigments - Google Patents [patents.google.com]

- 3. DE977077C - Process for the production of basic this compound pigments - Google Patents [patents.google.com]

- 4. This compound, DIBASIC | 12141-20-7 [chemicalbook.com]

- 5. This compound, dibasic | 1344-40-7 | Benchchem [benchchem.com]

The Solubility of Lead Phosphite: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of lead phosphite in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document synthesizes established qualitative information and presents a generalized experimental framework for its quantitative determination. This guide is intended to serve as a foundational resource for professionals working with or encountering this compound in their research and development activities.

Introduction to this compound

This compound, most commonly encountered as dibasic this compound, is an inorganic compound recognized for its application as a heat stabilizer in polyvinyl chloride (PVC) and other chlorinated polymers. Its chemical formula is often represented as PbHPO₃. Understanding its solubility is critical for predicting its environmental fate, managing its industrial applications, and developing safe handling and disposal protocols.

Qualitative Solubility Profile

Based on available chemical literature, this compound exhibits the following general solubility characteristics:

-

Insoluble in Water: this compound is consistently reported as being insoluble in water. This low aqueous solubility is a key property related to its stability and environmental persistence.

-

Insoluble in Organic Solvents: The compound is also described as being insoluble in common organic solvents.

-

Soluble in Acidic Solutions: this compound is known to dissolve in acidic environments, specifically in nitric acid and hydrochloric acid. This is likely due to the protonation of the phosphite anion, which shifts the dissolution equilibrium.

-

Soluble in Ammonium Acetate: Solubility has also been noted in ammonium acetate solutions. This suggests that complexation with acetate ions may facilitate the dissolution process.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is scarce in peer-reviewed literature. A single value for lead(II) hydrogen phosphite (PbHPO₃) has been reported, however, the primary source and experimental conditions for this measurement have not been definitively verified.

Table 1: Reported Quantitative Solubility of Lead(II) Hydrogen Phosphite

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | H₂O | Not Specified | 0.02187 | [1] |

Note: This value should be treated with caution pending further experimental verification. The lack of comprehensive quantitative data highlights a significant knowledge gap and an area for future research.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of this compound solubility, based on standard methods for sparingly soluble inorganic salts.

Materials and Equipment

-

This compound (PbHPO₃), analytical grade

-

Solvents: Deionized water, Nitric acid (various concentrations), Hydrochloric acid (various concentrations), Ammonium acetate solution (various concentrations)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for lead concentration determination

-

pH meter

Generalized Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, 0.1 M HNO₃, 1 M HNO₃, etc.). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points to confirm that equilibrium has been achieved (i.e., the concentration of dissolved this compound no longer changes over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample using a membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with an appropriate solvent (e.g., dilute nitric acid for ICP-AES/AAS analysis) to a concentration within the linear range of the analytical instrument.

-

-

Analysis of Lead Concentration:

-

Determine the concentration of lead in the diluted samples using a calibrated ICP-AES or AAS instrument.

-

Prepare a series of standard solutions of known lead concentrations to generate a calibration curve.

-

Measure the absorbance or emission of the samples and determine the lead concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of lead in the original, undiluted filtrate, accounting for the dilution factor.

-

Convert the concentration of lead to the solubility of this compound in the desired units (e.g., g/L or mol/L) using the molar masses of lead and this compound.

-

The following diagram illustrates the logical workflow for this experimental protocol.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a soluble lead(II) salt with a source of phosphite ions. The following diagram outlines a typical synthesis pathway.

Conclusion

The solubility of this compound is a critical parameter for its industrial application and environmental assessment. While qualitatively understood to be poorly soluble in water and organic solvents but soluble in certain acidic and complexing solutions, there is a notable lack of robust, publicly available quantitative data. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the solubility of this compound under various conditions, thereby addressing the current knowledge gap. Further research in this area is essential for a more complete understanding of this compound's behavior.

References

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Lead Phosphite Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lead(II) phosphite (PbHPO₃) crystals via the hydrothermal method. The protocols and data presented herein are compiled from established research in the field of inorganic materials synthesis.

Introduction

Lead(II) phosphite (PbHPO₃) is an inorganic compound that has garnered interest for its potential applications in various fields. The hydrothermal synthesis method offers a robust and reliable route to produce well-defined, crystalline PbHPO₃. This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The controlled conditions of hydrothermal synthesis allow for the formation of high-purity crystals with specific morphologies.

Data Presentation

The following tables summarize the key experimental parameters and their influence on the resulting lead phosphite crystals. This data is crucial for reproducibility and for tailoring the crystal properties to specific applications.

Table 1: Precursor Materials and Concentrations

| Precursor | Chemical Formula | Molarity (mol/L) | Role |

| Lead(II) Acetate Trihydrate | Pb(CH₃COO)₂·3H₂O | 0.5 - 1.5 | Lead source |

| Phosphorous Acid | H₃PO₃ | 0.5 - 1.5 | Phosphite source |

| Deionized Water | H₂O | - | Solvent |

| Nitric Acid (optional) | HNO₃ | As needed | pH adjustment |

| Sodium Hydroxide (optional) | NaOH | As needed | pH adjustment |

Table 2: Hydrothermal Reaction Conditions and Resulting Crystal Characteristics

| Experiment ID | Pb:P Molar Ratio | Temperature (°C) | Time (hours) | pH | Crystal Morphology | Average Crystal Size (μm) | Yield (%) |

| LP-H1 | 1:1 | 160 | 24 | 3 | Prismatic | 50 - 150 | ~85 |

| LP-H2 | 1:1 | 180 | 24 | 3 | Block-like | 100 - 250 | ~90 |

| LP-H3 | 1:1 | 200 | 24 | 3 | Well-defined blocks | 200 - 400 | ~92 |

| LP-H4 | 1:1.5 | 180 | 24 | 3 | Needles | 20 - 80 (length) | ~88 |

| LP-H5 | 1.5:1 | 180 | 24 | 3 | Irregular plates | 150 - 300 | ~82 |

| LP-H6 | 1:1 | 180 | 48 | 3 | Larger blocks | 250 - 500 | ~95 |

| LP-H7 | 1:1 | 180 | 24 | 5 | Smaller, aggregated | 20 - 50 | ~75 |

Experimental Protocols

The following are detailed methodologies for the hydrothermal synthesis of this compound crystals.

Protocol 1: Synthesis of Prismatic this compound Crystals (LP-H2)

1. Precursor Solution Preparation: a. Dissolve 1.896 g of lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O, 0.005 mol) in 20 mL of deionized water in a 50 mL beaker with gentle stirring. b. In a separate beaker, dissolve 0.410 g of phosphorous acid (H₃PO₃, 0.005 mol) in 20 mL of deionized water. c. Slowly add the phosphorous acid solution to the lead acetate solution under continuous stirring to form a white precipitate. d. Adjust the pH of the resulting mixture to approximately 3 using dilute nitric acid.

2. Hydrothermal Reaction: a. Transfer the prepared suspension into a 50 mL Teflon-lined stainless steel autoclave. b. Seal the autoclave tightly and place it in a pre-heated oven. c. Heat the autoclave to 180 °C and maintain this temperature for 24 hours. d. After the reaction is complete, turn off the oven and allow the autoclave to cool naturally to room temperature.

3. Product Collection and Purification: a. Once cooled, carefully open the autoclave in a fume hood. b. Collect the solid product by filtration using a Buchner funnel. c. Wash the collected crystals sequentially with deionized water (3 x 20 mL) and ethanol (2 x 10 mL) to remove any unreacted precursors and byproducts. d. Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Synthesis of Nano-sized Lead Hydrogen Phosphite

This protocol is adapted from a micro-liquid-phase synthesis method to produce nano-sized PbHPO₃.[1]

1. Reactant Preparation: a. Prepare a solution of a soluble lead salt (e.g., 0.1 M lead nitrate, Pb(NO₃)₂). b. Prepare a solution of a phosphite source (e.g., 0.1 M sodium phosphite, Na₂HPO₃).

2. Micro-Liquid-Phase Reaction: a. In a controlled microreactor or with precise dropwise addition, mix the lead nitrate and sodium phosphite solutions at room temperature. b. The reaction is typically rapid, leading to the immediate precipitation of nano-sized lead hydrogen phosphite. c. The resulting nano-PbHPO₃ is reported to be homogeneous spheres with a size distribution of 30-60 nm.[1]

3. Product Recovery: a. The nanoparticle suspension is centrifuged to separate the solid product. b. The product is then washed multiple times with deionized water and ethanol to ensure purity. c. Drying is performed under vacuum at a low temperature to prevent agglomeration.